molecular formula C11H16N2 B026559 1-Methyl-3-phenylpiperazine CAS No. 5271-27-2

1-Methyl-3-phenylpiperazine

Cat. No. B026559
CAS RN: 5271-27-2
M. Wt: 176.26 g/mol
InChI Key: IRMBVBDXXYXPEW-UHFFFAOYSA-N
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Patent
US07265223B2

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).
Name
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
compound ( I )
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
640 mL
Type
reactant
Reaction Step Five
Yield
96.15%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
75.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
compound ( I )
Quantity
80 g
Type
reactant
Smiles
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Step Five
Name
Quantity
640 mL
Type
reactant
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-50° C. with an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
without exceeding 20° C., with an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 42°±30° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10°-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10°-15° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 mL)
CUSTOM
Type
CUSTOM
Details
The accumulated organic phases were evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN(CCN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.33 g
YIELD: PERCENTYIELD 96.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07265223B2

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).
Name
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
compound ( I )
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
640 mL
Type
reactant
Reaction Step Five
Yield
96.15%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
75.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
compound ( I )
Quantity
80 g
Type
reactant
Smiles
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Step Five
Name
Quantity
640 mL
Type
reactant
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-50° C. with an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
without exceeding 20° C., with an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 42°±30° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10°-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10°-15° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 mL)
CUSTOM
Type
CUSTOM
Details
The accumulated organic phases were evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN(CCN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.33 g
YIELD: PERCENTYIELD 96.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.